molecular formula C4H5ClN2O B6148481 2-(1-chloroethyl)-1,3,4-oxadiazole CAS No. 1250037-50-3

2-(1-chloroethyl)-1,3,4-oxadiazole

Cat. No.: B6148481
CAS No.: 1250037-50-3
M. Wt: 132.55 g/mol
InChI Key: STKUERQTBAHHRO-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1,3,4-oxadiazole ( 1250037-50-3) is a chemical compound with the molecular formula C 4 H 5 ClN 2 O and a molecular weight of 132.55 g/mol . Its structure is characterized by the SMILES notation CC(C1=NN=CO1)Cl . This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic rings known for their versatility in organic synthesis and medicinal chemistry. As a substituted 1,3,4-oxadiazole, it serves as a valuable synthetic intermediate or building block for researchers developing more complex molecules . Oxadiazole derivatives are extensively studied in pharmaceutical and agrochemical research for their diverse biological activities. The 1,3,4-oxadiazole core is a common pharmacophore in drug discovery, and the presence of the chloroethyl substituent in this specific compound provides a reactive site for further chemical modifications, such as nucleophilic substitutions, enabling the creation of a wide array of novel derivatives . While the specific research applications and mechanism of action for this compound are not detailed in the available literature, its structural features make it a compound of interest for exploratory synthesis in various research and development programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1-chloroethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3(5)4-7-6-2-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKUERQTBAHHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250037-50-3
Record name 2-(1-chloroethyl)-1,3,4-oxadiazole
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Preparation Methods

Synthesis of Naphthofuran-Oxadiazole Intermediates

In a representative procedure, naphthofuran-2-carbohydrazide (1 equivalent) reacts with para-aminobenzoic acid (PABA, 1.2 equivalents) in POCl₃ at 0°C, followed by heating at 80°C for 4 hours. The reaction mixture is quenched with ice, basified with NaHCO₃, and recrystallized in ethanol to yield 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (85% yield). The IR spectrum confirms NH₂ stretching at 3270 cm⁻¹, while LC-MS shows a molecular ion peak at m/z 327 [M + 1].

Optimization of Reaction Conditions

Critical parameters include solvent selection, base strength, and stoichiometry. For instance, dichloromethane (DCM) outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) in coupling efficiency, while diisopropylethylamine (DIPEA) enhances yields compared to inorganic bases.

Table 1: Optimization of Coupling Reactions for 2-(1-Chloroethyl)-1,3,4-Oxadiazole Derivatives

SolventBaseCoupling ReagentTime (h)Yield (%)
DCMDIPEAHATU392
THFDIPEAHATU578
DMFDIPEAHATU465
DCMNaHCO₃HATU341

Coupling Reactions with HATU and DIPEA

The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated coupling offers a robust pathway for introducing chloroethyl substituents.

General Procedure for Amide Bond Formation

The amino intermediate (1 equivalent) is dissolved in DCM, followed by sequential addition of HATU (0.3 equivalents), DIPEA (2 equivalents), and the carboxylic acid (1.2 equivalents). Stirring at room temperature for 3–5 hours yields N-{4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide derivatives (e.g., 3a: 89% yield).

Role of Solvent and Base

Polar aprotic solvents like DCM minimize side reactions, while DIPEA ensures efficient deprotonation of the carboxylic acid. Substituting DIPEA with weaker bases (e.g., triethylamine) reduces yields by 20–30%.

Green Chemistry Approaches

Recent advances prioritize solvent-free and catalytic methods to reduce environmental footprint.

Solvent-Free Grinding with Molecular Iodine

Aryl hydrazides and aldehydes are ground with molecular iodine (1 equivalent) in a mortar, achieving cyclization within 20 minutes. This method avoids organic solvents and achieves yields comparable to traditional routes (75–88%).

Visible Light-Induced Oxidative Cyclization

Eosin Y, an organophotoredox catalyst, enables aerobic oxidative cyclization of aldehydes and acyl hydrazides under visible light. Reactions proceed at room temperature in 4–6 hours, yielding 2,5-disubstituted oxadiazoles (82–90% yield).

Table 2: Green Synthesis Methods for this compound Derivatives

MethodCatalystSolventTime (h)Yield (%)
Grinding with I₂I₂Solvent-free0.3385
Visible Light/Eosin YEosin YEthanol488
Micellar Media (SDS)SDSWater279

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • POCl₃ Cyclization : High yields (85–92%) but requires hazardous reagents.

  • HATU Coupling : Scalable for diverse derivatives but cost-prohibitive for industrial use.

  • Green Methods : Eco-friendly with moderate yields (75–88%), ideal for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(1-aminoethyl)-1,3,4-oxadiazole, while oxidation can lead to the formation of oxadiazole N-oxides .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Numerous studies have demonstrated the antibacterial properties of 1,3,4-oxadiazole derivatives. For example, a series of synthesized compounds showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antibiotics .

Anticancer Potential : The anticancer properties of 2-(1-chloroethyl)-1,3,4-oxadiazole have been explored through various derivatives that were tested against multiple cancer cell lines. One study reported that specific oxadiazole derivatives displayed promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .

Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) enzymes. Research indicated that certain compounds exhibited lower ulcer indices while maintaining high anti-inflammatory activity compared to standard drugs like Indomethacin .

Case Studies

Study Compound Biological Activity Findings
Ustabas et al.Hybrid oxadiazole-triazoleAntibacterialMIC = 5000 μg/mL against Citrobacter freundii; effective against Leishmania major
Ningegowda et al.2–(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazolesAntimycobacterialGood activity against Mycobacterium tuberculosis at 62.5 μg/mL
Dhonnar et al.Various oxadiazolesAnticancerEvaluated against 60 cancer cell lines; several compounds showed significant cytotoxicity

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by forming covalent bonds with target molecules. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Comparisons

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent patterns at positions 2 and 5 of the heterocyclic ring. Below is a comparison with key analogs:

Compound Name Substituents (Position 2/5) Key Activities References
2-(1-Chloroethyl)-5-(3-chlorophenyl) 1-Chloroethyl (C2), 3-chlorophenyl (C5) Not reported
2-[2-(2-Chlorophenoxy)phenyl]-5-amino 2-Chlorophenoxyphenyl (C2), amino (C5) Anticonvulsant (PTZ-induced convulsions)
5-(4-Chlorophenyl)-2-(4-fluorophenyl) 4-Fluorophenyl (C2), 4-chlorophenyl (C5) Anticancer (SF-295, MCF7 cell lines)
2-(Benzylthio)-5-(trifluoromethyl) Benzylthio (C2), trifluoromethyl-pyrazole Fungicidal (>50% inhibition at 50 μg/mL)
5-(4-Nitrophenyl)-2-(4-chlorophenyl) 4-Chlorophenyl (C2), 4-nitrophenyl (C5) CNS depressant

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and trifluoromethyl (CF₃) groups enhance bioactivity by modulating electron density. For example, 5-nitrophenyl derivatives exhibit potent CNS depressant effects .
  • Thioether Linkages : Compounds like 2-(benzylthio)-5-(trifluoromethyl) show strong fungicidal activity due to enhanced binding to succinate dehydrogenase (SDH) .
  • Chloroethyl vs.
Anticonvulsant Activity
  • Analog: 2-[2-(2-Chlorophenoxy)phenyl]-5-amino-1,3,4-oxadiazole (compound 6 in ) showed 72% protection in pentylenetetrazole (PTZ) tests, comparable to estazolam .
Antimicrobial and Fungicidal Activity
  • Analog : Thioether-linked derivatives (e.g., compound 5g in ) inhibited Sclerotinia sclerotiorum by >50% via SDH binding .
  • Comparison : The chloroethyl group’s smaller size and lack of sulfur may limit similar fungicidal efficacy.
Anticancer Activity
  • Analog : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (compound 106) showed 98.74% growth inhibition in leukemia cells .
  • Comparison : Chloroethyl’s alkyl chain may disrupt planar stacking required for DNA intercalation, reducing cytotoxicity compared to aryl-substituted analogs.
CNS Depressant Activity
  • Analog : Nitro-substituted derivatives (e.g., compound XIV in ) exhibited excellent CNS activity via GABAergic modulation .
  • Comparison : The absence of nitro or methoxy groups in the target compound likely diminishes CNS effects.

Physicochemical and Structural Insights

  • Crystallography: Analogs with para-substituents (e.g., NO₂, Br) exhibit monoclinic crystal systems (space group P21/c), influencing stability and solubility .
  • Molecular Docking : Thioether derivatives (e.g., 5g) mimic penthiopyrad’s binding to SDH, whereas chloroethyl’s conformational flexibility may reduce target affinity .

Biological Activity

2-(1-chloroethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The findings are supported by various studies and data tables summarizing key research results.

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 1,3,4-oxadiazole derivatives against 24 bacterial species, including both reference strains and clinical isolates. The results demonstrated that compounds containing the oxadiazole ring had broad-spectrum activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CT1-69Staphylococcus aureus10.8 μM
CT1-83Escherichia coli7.9 μg/mL
CT1-115Pseudomonas aeruginosa27.8 μM

These findings suggest that oxadiazole derivatives could serve as potential candidates for antibiotic development due to their high efficacy against pathogenic bacteria .

Anti-inflammatory and Analgesic Properties

In addition to their antimicrobial effects, oxadiazoles have shown promising anti-inflammatory and analgesic activities. A series of new derivatives were synthesized and tested for these properties.

Research Findings

One study reported that certain oxadiazole derivatives exhibited strong anti-inflammatory effects in vitro by inhibiting COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound 100.140 ± 2.380.007 ± 0.11

The results indicated that these compounds not only reduced inflammation but also had lower ulcer indices compared to standard drugs like Indomethacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines.

Cytotoxicity Data

A recent study assessed the cytotoxic effects of new oxadiazole derivatives on HT-29 and MDA-MB-231 cancer cell lines:

CompoundHT-29 Cell Viability (%) at 10 μMMDA-MB-231 Cell Viability (%) at 10 μM
Compound 3a64.045.2
Compound 3b73.262.7

The compounds demonstrated significant cytotoxicity compared to Cisplatin and Doxorubicin, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-chloroethyl)-1,3,4-oxadiazole derivatives, and how are they optimized for yield and purity?

The synthesis typically involves cyclization of hydrazide precursors or coupling reactions with chloroethyl substituents. For example, hydrazide cyclization using POCl₃ as a dehydrating agent under reflux conditions is a common method (see for analogous protocols). Optimization includes adjusting stoichiometry (e.g., 1.2 eq chloroacetic acid), reaction time (5–6 hours), and purification via column chromatography (n-hexane:EtOAc mixtures) to achieve moderate yields (27–83%) . Characterization by ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. How are structural and purity analyses performed for 1,3,4-oxadiazole derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 5.09 ppm for CH₂Cl in 2-(chloromethyl) derivatives) .
  • HRMS : Validate molecular weight (e.g., C₉H₅Cl₂N₃O₃ has MW 274.06) .
  • Melting Point Analysis : Assess purity (e.g., 77–114°C ranges for substituted oxadiazoles) .
    Contradictions in spectral data should be resolved by comparing with literature or repeating synthesis under controlled conditions .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Standard assays include:

  • Fungicidal Activity : Inhibition tests against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, with >50% inhibition considered significant .
  • Herbicidal Activity : Screening for bleaching effects on weeds, quantified via chlorophyll reduction assays .
    Dose-response curves and positive controls (e.g., penthiopyrad) are essential for validation .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound derivatives?

Docking studies with target proteins (e.g., succinate dehydrogenase, SDH; PDB: 2FBW) reveal binding modes. For example, carbonyl groups in oxadiazoles form hydrogen bonds with Arg-43 and Tyr-58 residues, mimicking lead compounds like penthiopyrad . Software such as AutoDock Vina is used to calculate binding energies (∆G), with lower values (<−7 kcal/mol) indicating stronger interactions .

Q. What strategies address low yields in the synthesis of chloroethyl-substituted oxadiazoles?

  • Reagent Optimization : Replace POCl₃ with milder dehydrating agents (e.g., T3P®) to reduce side reactions.
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 6 hours) .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .

Q. How do substituents influence the stability and reactivity of 1,3,4-oxadiazole derivatives?

Electron-withdrawing groups (e.g., Cl, CF₃) enhance aromatic stability via resonance, while bulky substituents (e.g., tert-butyl) reduce ring strain . Stability is assessed via:

  • Thermogravimetric Analysis (TGA) : Decomposition temperatures correlate with substituent effects.
  • Hammett Constants : Quantify electronic effects on reaction rates (e.g., σₚ values for Cl = +0.23) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive oxadiazoles?

SAR studies prioritize:

  • Substituent Position : 2- and 5-positions are critical for SDH inhibition; chloroethyl groups at position 2 enhance lipophilicity and membrane permeability .
  • Heterocyclic Modifications : Thioether linkages (e.g., 2-((3-chlorobenzyl)thio)) improve fungicidal activity by 30% compared to alkyl chains .

Q. What analytical methods resolve contradictions in bioassay data for oxadiazole derivatives?

  • Dose-Response Replication : Test multiple concentrations (10–100 µg/mL) to confirm EC₅₀ values.
  • Cellular Uptake Studies : Use fluorescence-labeled derivatives to correlate intracellular concentration with activity .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .

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